Potassium hexachlororuthenate(IV)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Potassium hexachlororuthenate(IV) is a dark red to brown crystalline powder . It is soluble in water, alcohol, and acetone .

Synthesis Analysis

Potassium hexachlororuthenate(IV) is synthesized by combining ruthenium (III) chloride with potassium chloride in the presence of chlorine gas .Molecular Structure Analysis

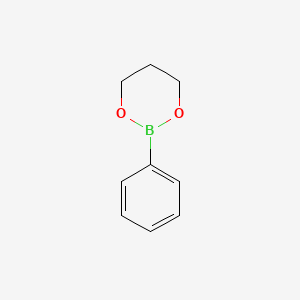

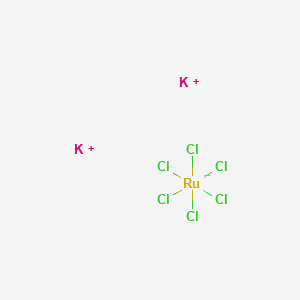

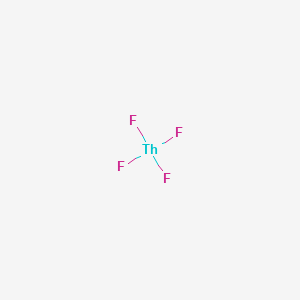

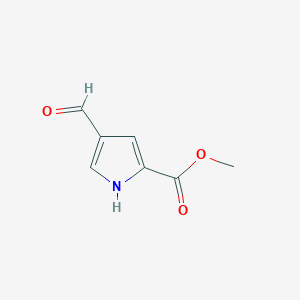

The molecular formula of Potassium hexachlororuthenate(IV) is Cl6K2Ru . The SMILES string representation is [Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[K+].[K+].[Ru+4] .Chemical Reactions Analysis

Potassium hexachlororuthenate(IV) is extensively employed as a catalyst in chemical synthesis reactions such as alcohol and aldehyde oxidation . It’s also utilized as a starting point for the synthesis of additional ruthenium compounds including ruthenium (III) oxide .Physical And Chemical Properties Analysis

Potassium hexachlororuthenate(IV) is a dark red to brown crystalline powder . It is soluble in water, alcohol, and acetone .Wissenschaftliche Forschungsanwendungen

K2RuCl6 K_2RuCl_6 K2RuCl6

, is a versatile compound with several applications in scientific research. Below is a comprehensive analysis of six unique applications, each detailed in its own section.Solar Energy Applications

Potassium hexachlororuthenate(IV): is used in solar energy applications due to its non-aqueous solubility properties . It can be employed in the synthesis of organo-metallic compounds for solar cells, enhancing the efficiency of light absorption and energy conversion processes.

Water Treatment

In the field of water treatment, Potassium hexachlororuthenate(IV) serves as a catalyst for the oxidation of contaminants . Its reactivity with various organic compounds helps in breaking down pollutants, thus purifying water.

Catalyst in Chemical Synthesis

This compound is extensively utilized as a catalyst in chemical synthesis reactions, particularly for the oxidation of alcohols and aldehydes . Its catalytic properties accelerate reaction rates and improve yield and selectivity.

Synthesis of Ruthenium Compounds

Potassium hexachlororuthenate(IV): acts as a precursor for synthesizing other ruthenium-based compounds . These compounds have applications ranging from catalysis to materials science.

Organometallic Chemistry

As an organo-metallic compound, it finds use in the study of metalorganic, organo-inorganic, and metallo-organic chemistry . Researchers utilize it to understand the interactions between organic ligands and metal centers in complex molecules.

Safety and Hazards

Potassium hexachlororuthenate(IV) can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, wash with plenty of water and seek medical advice .

Wirkmechanismus

Target of Action

Potassium Hexachlororuthenate(IV) is primarily employed as a catalyst in chemical synthesis reactions . It plays a crucial role in the oxidation of alcohols and aldehydes . This compound is also utilized as a starting point for the synthesis of additional ruthenium compounds, including ruthenium (III) oxide .

Mode of Action

It is known that it acts as a catalyst in the oxidation of alcohols and aldehydes . This suggests that it may facilitate the transfer of electrons in these reactions, accelerating the rate at which they occur.

Biochemical Pathways

Given its role in the oxidation of alcohols and aldehydes, it likely impacts pathways involving these compounds . The downstream effects of this could include the production of carboxylic acids and ketones, which are important in various biological processes.

Pharmacokinetics

It is known that the compound is soluble in water, alcohol, and acetone , which suggests it could be readily absorbed and distributed in the body. The impact of these properties on the bioavailability of Potassium Hexachlororuthenate(IV) is currently unknown.

Result of Action

Given its role as a catalyst in the oxidation of alcohols and aldehydes, it likely facilitates the conversion of these compounds into other substances, such as carboxylic acids and ketones .

Action Environment

The action, efficacy, and stability of Potassium Hexachlororuthenate(IV) can be influenced by various environmental factors. For instance, the compound is known to be soluble in water, alcohol, and acetone , suggesting that its activity could be affected by the presence of these solvents. Additionally, it is known that Potassium Hexachlororuthenate(IV) is a dark red to brown crystalline powder , which could potentially influence its stability under different light and temperature conditions.

Eigenschaften

IUPAC Name |

dipotassium;hexachlororuthenium(2-) |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/6ClH.2K.Ru/h6*1H;;;/q;;;;;;2*+1;+4/p-6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOLNQIIEFUNTQC-UHFFFAOYSA-H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

Cl[Ru-2](Cl)(Cl)(Cl)(Cl)Cl.[K+].[K+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl6K2Ru |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Red-brown crystalline powder; [Alfa Aesar MSDS] |

Source

|

| Record name | Potassium hexachlororuthenate(IV) | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16816 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Potassium hexachlororuthenate(IV) | |

CAS RN |

23013-82-3 |

Source

|

| Record name | Ruthenate(2-), hexachloro-, potassium (1:2), (OC-6-11)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Q & A

Q1: What is the molecular formula and structure of Potassium Hexachlororuthenate(IV)?

A1: Potassium Hexachlororuthenate(IV) has the molecular formula K2[RuCl6]. [] This indicates the presence of two potassium cations (K+) and one hexachlororuthenate(IV) anion ([RuCl6]2-). The anion consists of a central Ruthenium(IV) ion (Ru4+) octahedrally coordinated to six chloride ions (Cl-).

Q2: Are there any spectroscopic data available for Potassium Hexachlororuthenate(IV) in these research papers?

A2: Unfortunately, the provided research papers primarily focus on crystallographic data and do not delve into spectroscopic characterization. [, ] Further research would be needed to gather information regarding spectroscopic properties like Infrared (IR), Raman, or UV-Vis spectra.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![C-[1-(4-Methoxy-phenyl)-cyclopentyl]-methylamine](/img/structure/B1583925.png)

![Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1583931.png)

![Silane, dichloromethyl[3-[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethoxy]propyl]-](/img/structure/B1583939.png)

![4,4'-Bis[(4-chlorophenyl)sulfonyl]-1,1'-biphenyl](/img/structure/B1583942.png)

![3-chloro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1583945.png)

![Dibenzo[b,d]thiophene-2-carbaldehyde](/img/structure/B1583946.png)